molecular formula C14H21NO3 B14893708 6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14893708
M. Wt: 251.32 g/mol
InChI Key: UKKWDQAREXKONO-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- is a complex organic compound with a unique structure that includes a cyclohexene ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- typically involves multiple steps One common method starts with the preparation of 3-cyclohexene-1-carboxylic acid, which can be synthesized from cyclohexene through oxidation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the piperidine moiety.

    Cyclohexene-1-carboxylic acid: Another related compound with a similar cyclohexene ring structure.

    Piperidine derivatives: Compounds containing the piperidine moiety but with different substituents.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- is unique due to the combination of the cyclohexene ring and the piperidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

6-(2-methylpiperidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H21NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h2-3,10-12H,4-9H2,1H3,(H,17,18)

InChI Key

UKKWDQAREXKONO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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